Cas no 26486-14-6 (2-Methyl-4,5-dihydrofuran-3-thiolacetate)

2-Methyl-4,5-dihydrofuran-3-thiolacetate 化学的及び物理的性質
名前と識別子
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- S-(4,5-Dihydro-2-methyl-3-furyl) ethanethioate
- 2-METHYL-4.5-DIHYDROFURAN-3-THIOL ACETATE
- 2-Methyl-3-thioacetoxy-4,5-dihydrofuran
- 2-Methyl-4.5-dihydro-3-furanthiol acetate
- 2-Methyl-4,5-dihydrofuran-3-thiolacetate
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- インチ: InChI=1S/C7H10O2S/c1-5-7(3-4-9-5)10-6(2)8/h3-4H2,1-2H3
- InChIKey: YDYAMYYOQBGPRX-UHFFFAOYSA-N
- ほほえんだ: C(=O)(SC1CCOC=1C)C
計算された属性
- せいみつぶんしりょう: 158.04000
じっけんとくせい
- PSA: 51.60000
- LogP: 1.91790
- FEMA: 3636 | 2-METHYL-3-THIOACETOXY-4,5-DIHYDROFURAN
2-Methyl-4,5-dihydrofuran-3-thiolacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M240715-2.5mg |
2-Methyl-4,5-dihydrofuran-3-thiolacetate |
26486-14-6 | 2.5mg |
190.00 | 2021-08-03 | ||
TRC | M240715-5mg |
2-Methyl-4,5-dihydrofuran-3-thiolacetate |
26486-14-6 | 5mg |
355.00 | 2021-08-03 | ||
TRC | M240715-10mg |
2-Methyl-4,5-dihydrofuran-3-thiolacetate |
26486-14-6 | 10mg |
565.00 | 2021-08-03 |
2-Methyl-4,5-dihydrofuran-3-thiolacetate 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-Methyl-4,5-dihydrofuran-3-thiolacetateに関する追加情報
Introduction to 2-Methyl-4,5-dihydrofuran-3-thiolacetate (CAS No. 26486-14-6)
2-Methyl-4,5-dihydrofuran-3-thiolacetate, identified by the Chemical Abstracts Service Number (CAS No.) 26486-14-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic thiol derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a fused ring system consisting of a furan ring substituted with a methyl group at the 2-position and a thiolacetate moiety at the 3-position, making it a versatile scaffold for further chemical modifications.
The structural configuration of 2-Methyl-4,5-dihydrofuran-3-thiolacetate positions it as a valuable intermediate in the synthesis of more complex molecules. Its thiol group (–SH) is particularly noteworthy, as thiols are known for their reactivity in various biochemical pathways and have been widely explored in drug design. The presence of both a furan ring and an acetate group introduces additional functional handles, enabling diverse synthetic strategies such as nucleophilic substitution, condensation reactions, or metal-catalyzed coupling processes.
In recent years, there has been growing interest in heterocyclic compounds for their role in developing novel therapeutic agents. The furan scaffold, in particular, is prevalent in natural products and pharmaceuticals due to its ability to mimic bioactive motifs found in biological systems. For instance, derivatives of furan have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The addition of a thiol group to this scaffold enhances its potential utility by allowing for interactions with biological targets such as enzymes or receptors that are sensitive to sulfur-containing moieties.
One of the most compelling aspects of 2-Methyl-4,5-dihydrofuran-3-thiolacetate is its potential as a building block for drug discovery. Researchers have leveraged similar thiol-containing heterocycles to develop molecules that modulate key biological processes. The thiol group can participate in disulfide bond formation, which is crucial for stabilizing protein structures or serving as a redox switch in signaling pathways. Additionally, the acetate functionality provides a polar moiety that can improve solubility and binding affinity when incorporated into larger molecules.
The synthesis of 2-Methyl-4,5-dihydrofuran-3-thiolacetate typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advances in catalytic methods have also enabled more efficient and sustainable approaches to constructing complex heterocycles like this one. For example, transition metal-catalyzed cross-coupling reactions can be employed to introduce the methyl group or the thiolacetate moiety with high precision.
Recent studies have highlighted the importance of 2-Methyl-4,5-dihydrofuran-3-thiolacetate in medicinal chemistry due to its ability to serve as a precursor for biologically active compounds. A notable area of research involves its use in developing kinase inhibitors, where the furan ring and thiol group can interact with specific pockets on target enzymes. Additionally, derivatives of this compound have been explored for their potential as protease inhibitors, which are critical in treating diseases such as HIV and cancer. The flexibility offered by its structure allows chemists to fine-tune properties such as lipophilicity and metabolic stability through strategic modifications.
The chemical reactivity of 2-Methyl-4,5-dihydrofuran-3-thiolacetate makes it an attractive candidate for further derivatization. The thiol group can undergo oxidation to form disulfides or react with electrophiles to form thioureas or other sulfur-containing heterocycles. The acetate group can be hydrolyzed to a carboxylic acid or converted into esters or amides depending on the desired application. These transformations open up numerous possibilities for creating structurally diverse libraries of compounds for high-throughput screening.
In conclusion, 2-Methyl-4,5-dihydrofuran-3-thiolacetate (CAS No. 26486-14-6) represents a promising compound with significant implications for pharmaceutical research and development. Its unique structural features—combining a furan ring with a thiolacetate moiety—make it a versatile intermediate for synthesizing biologically active molecules. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in discovering new treatments for various diseases.
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